molecular formula C21H35NO3 B289702 N-dodecyl-2,6-dimethoxybenzamide

N-dodecyl-2,6-dimethoxybenzamide

Cat. No.: B289702
M. Wt: 349.5 g/mol
InChI Key: YNQLPKRJJMIQGO-UHFFFAOYSA-N
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Description

N-Dodecyl-2,6-dimethoxybenzamide is a benzamide derivative featuring a dodecyl alkyl chain attached to the nitrogen atom and methoxy groups at the 2- and 6-positions of the aromatic ring. The dimethoxy groups enhance electron donation to the aromatic ring, influencing solubility and intermolecular interactions, while the long dodecyl chain likely increases lipophilicity, impacting applications in materials science or pharmacology .

Properties

Molecular Formula

C21H35NO3

Molecular Weight

349.5 g/mol

IUPAC Name

N-dodecyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C21H35NO3/c1-4-5-6-7-8-9-10-11-12-13-17-22-21(23)20-18(24-2)15-14-16-19(20)25-3/h14-16H,4-13,17H2,1-3H3,(H,22,23)

InChI Key

YNQLPKRJJMIQGO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)C1=C(C=CC=C1OC)OC

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=C(C=CC=C1OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Variations

N-Heptyl-2,6-dimethoxybenzamide ()
  • Molecular Formula: C₁₆H₂₅NO₃
  • Molecular Weight : 279.38 g/mol
  • Key Features : Shorter heptyl chain (C7) vs. dodecyl (C12) in the target compound.
  • Applications may differ in polymer matrices where shorter chains enhance flexibility .
N-Dodecyl-2,3-dihydroxy-N'-octadecylbutanediamide ()
  • Molecular Formula : C₃₄H₆₈N₂O₄
  • Melting Point : 151–154°C
  • Key Features : Dihydroxy substituents instead of dimethoxy, with dual alkyl chains (C12 and C18).
  • Impact : The dihydroxy groups enable stronger hydrogen bonding, increasing melting points and rigidity compared to dimethoxy derivatives. Such compounds may prioritize solid-state stability over solubility .

Functional Group Modifications

2-Aminobenzamide Derivatives ()
  • Example: 4-(5-(1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-N-ethyl-2,6-dimethoxybenzamide ()
  • Key Features : Incorporation of heterocycles (benzimidazole, pyrazole) and amide groups.
  • The ethyl chain in this compound contrasts with the dodecyl chain, favoring target-specific interactions in kinase inhibition .
N-Phenyl-2,6-dimethoxybenzamide ()
  • Application : Polymers with this framework exhibit lithium-ion conductivity (10⁻⁴ S/cm at 30°C).
  • Impact : Replacing dodecyl with phenyl groups introduces π-π interactions, improving ion transport in solid polymer electrolytes. This highlights how aromatic vs. alkyl substituents dictate material performance .

Physicochemical Properties

Melting Points and Solubility
  • N-Dodecyl-2,3-dihydroxy-N'-octylbutanediamide () : Melting point 166–168°C due to hydrogen bonding.
  • N-Heptyl-2,6-dimethoxybenzamide () : Lower melting point inferred (~100–120°C) owing to reduced crystallinity from methoxy groups.
  • N-Dodecyl-2,6-dimethoxybenzamide : Expected intermediate melting point (150–160°C) balancing alkyl chain length and methoxy rigidity.
Spectral Data
  • 1H-NMR Trends : Methoxy protons in dimethoxybenzamides resonate at δ 3.8–4.0 ppm (), while alkyl chains show peaks at δ 0.8–1.5 ppm. Dihydroxy analogs () display OH signals near δ 5.5–5.7 ppm .

Data Table: Key Comparative Metrics

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
This compound* C₂₁H₃₅NO₃ 361.51 ~150–160 (inferred) Dimethoxy, C12 alkyl Polymers, drug delivery
N-Heptyl-2,6-dimethoxybenzamide C₁₆H₂₅NO₃ 279.38 Not reported Dimethoxy, C7 alkyl Material science
N-Dodecyl-2,3-dihydroxybutanediamide C₃₄H₆₈N₂O₄ 569.57 151–154 Dihydroxy, dual alkyl Stabilizers, surfactants
N-Phenyl-2,6-dimethoxybenzamide C₁₅H₁₅NO₃ 257.29 Not reported Phenyl, dimethoxy Lithium-ion batteries

*Inferred data based on structural analogs.

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